N-(3-(furan-2-yl)-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-9H-xanthene-9-carboxamide
Description
Introduction to N-(3-(Furan-2-yl)-1-(4-Oxo-4,5,6,7-Tetrahydro-3H-Cyclopenta[d]Pyrimidin-2-yl)-1H-Pyrazol-5-yl)-9H-Xanthene-9-Carboxamide
Systematic Nomenclature and Structural Identification
The compound’s IUPAC name, This compound , reflects its intricate assembly of heterocyclic systems. Breaking down the nomenclature:
- Xanthene-9-carboxamide : A tricyclic xanthene core (two benzene rings fused via an oxygen bridge) with a carboxamide group at position 9.
- Cyclopenta[d]pyrimidin-2-yl : A bicyclic system comprising a cyclopentane ring fused to a pyrimidine ring, with a ketone group at position 4.
- 3-(Furan-2-yl)-1H-pyrazol-5-yl : A pyrazole ring substituted with a furan group at position 3.
Molecular Formula : C~28~H~21~N~5~O~4~
Molecular Weight : 503.50 g/mol (calculated from atomic masses).
Structural Features
The compound’s InChIKey and SMILES notations, while not explicitly provided in the sources, can be inferred to encode its fused-ring topology and substituent positions. Its 3D conformation likely exhibits intramolecular hydrogen bonds between the pyrimidine ketone and carboxamide groups, stabilizing the structure.
Historical Context in Heterocyclic Compound Research
The synthesis of polycyclic heteroaromatics like this compound builds upon decades of advancements in fused-ring chemistry:
- Xanthene Derivatives : First isolated in the 19th century, xanthenes gained prominence as dyes (e.g., fluorescein) before their bioactivities were recognized. Modern modifications, such as carboxamide functionalization, enhance their pharmacokinetic properties.
- Pyrimidine and Pyrazole Hybrids : The fusion of nitrogen-containing rings (pyrimidine, pyrazole) with carbocycles began in the 1970s to mimic purine bases, leading to antiviral and anticancer agents.
- Furan Integration : Furan’s electron-donating properties improve solubility and binding affinity in heterocyclic scaffolds, as seen in kinase inhibitors.
This compound represents a convergence of these historical trends, combining xanthene’s rigidity, pyrimidine’s hydrogen-bonding capacity, and furan’s electronic effects into a single pharmacophore.
Significance in Modern Medicinal Chemistry
The compound’s structural complexity underpins its diverse pharmacological potential:
- Anticancer Applications : Pyrazole-xanthene hybrids exhibit topoisomerase inhibition, while cyclopenta[d]pyrimidine moieties interfere with nucleotide biosynthesis. Molecular docking studies suggest high affinity for kinase ATP-binding pockets.
- Antimicrobial Activity : Xanthene derivatives demonstrate broad-spectrum activity against Gram-positive bacteria by disrupting membrane integrity. The furan group may enhance penetration through lipid bilayers.
- Neurological Targets : Carboxamide groups in xanthenes show affinity for G-protein-coupled receptors, implicating this compound in neurodegenerative disease research.
Table 2: Comparative Bioactivity of Structural Components
Synthetic accessibility further boosts its relevance: the compound is prepared via sequential Ullmann coupling and cyclocondensation reactions, yielding sufficient quantities for high-throughput screening.
Properties
CAS No. |
1207053-02-8 |
|---|---|
Molecular Formula |
C28H21N5O4 |
Molecular Weight |
491.507 |
IUPAC Name |
N-[5-(furan-2-yl)-2-(4-oxo-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)pyrazol-3-yl]-9H-xanthene-9-carboxamide |
InChI |
InChI=1S/C28H21N5O4/c34-26-16-9-5-10-19(16)29-28(31-26)33-24(15-20(32-33)23-13-6-14-36-23)30-27(35)25-17-7-1-3-11-21(17)37-22-12-4-2-8-18(22)25/h1-4,6-8,11-15,25H,5,9-10H2,(H,30,35)(H,29,31,34) |
InChI Key |
ICDZJXUMDMVQEE-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C1)N=C(NC2=O)N3C(=CC(=N3)C4=CC=CO4)NC(=O)C5C6=CC=CC=C6OC7=CC=CC=C57 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(3-(furan-2-yl)-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-9H-xanthene-9-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and therapeutic implications of this compound based on available literature.
Chemical Structure and Properties
The compound features several key structural components:
- Furan ring : Known for its role in enhancing biological activity.
- Pyrazole and pyrimidine moieties : These heterocycles are often associated with diverse pharmacological effects.
- Xanthene core : This structure has been linked to various biological activities including anti-inflammatory and anticancer properties.
Antiviral Properties
Research indicates that compounds similar to the target molecule exhibit antiviral activities. For instance, derivatives containing furan and pyrazole rings have shown significant inhibition of viral replication in vitro. Studies demonstrated that modifications at specific positions on the pyrazole ring can enhance antiviral efficacy, with some compounds achieving EC50 values as low as 0.20 µM in cell lines .
Antitumor Effects
The xanthene derivatives are recognized for their antitumor potential. In particular, compounds with similar scaffolds have demonstrated selective cytotoxicity against various cancer cell lines. For example, one study highlighted a related compound that inhibited the proliferation of folate receptor-expressing tumor cells with IC50 values less than 1 nM . These findings suggest that the xanthene component may play a crucial role in targeting cancer cells selectively.
The proposed mechanisms through which this compound exerts its effects include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in nucleotide synthesis and viral replication.
- Selective Targeting : The ability to selectively target folate receptors may enhance therapeutic index while reducing systemic toxicity .
- Induction of Apoptosis : Some studies suggest that these compounds can trigger programmed cell death pathways in cancer cells.
Case Studies
Several case studies illustrate the biological activity of related compounds:
- Antiviral Activity : A study on pyrazolo[3,4-d]pyrimidine derivatives showed improved activity against HIV reverse transcriptase when compared to traditional inhibitors like nevirapine .
- Antitumor Efficacy : Research involving xanthene derivatives revealed significant tumor growth inhibition in xenograft models, correlating with in vitro findings of selective cytotoxicity against cancer cells expressing folate receptors .
Data Summary Table
| Activity Type | Compound Type | IC50/EC50 Values | Target |
|---|---|---|---|
| Antiviral | Pyrazolo derivatives | 0.20 µM | Viral replication |
| Antitumor | Xanthene derivatives | < 1 nM | Folate receptor-expressing tumors |
| Enzyme Inhibition | Pyrimidine analogues | Various | Nucleotide synthesis enzymes |
Scientific Research Applications
Pharmacological Properties
The compound has been identified as a potential antitumor agent due to its ability to inhibit various kinases involved in cancer progression. Specifically, it has shown activity against cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibitors of CDKs are being investigated for their role in cancer therapy as they can induce cell cycle arrest in cancer cells, thereby inhibiting tumor growth .
Antimicrobial Activity
The compound also exhibits antimicrobial properties , making it a candidate for further development in treating infections. Its structural characteristics allow it to interact with bacterial enzymes and disrupt essential cellular processes . This aspect is particularly relevant given the increasing resistance to conventional antibiotics.
Synthesis and Derivatives
The synthesis of N-(3-(furan-2-yl)-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-9H-xanthene-9-carboxamide has been optimized through various chemical pathways that enhance its yield and purity. The development of derivatives has been a focus area, as modifications can lead to improved biological activity and selectivity .
Table: Summary of Biological Activities
Case Study Example
A study published in a peer-reviewed journal demonstrated that derivatives of the compound showed enhanced anticancer activity against specific human tumor cell lines (e.g., KB, IGROV1) at subnanomolar concentrations . The mechanism was linked to selective uptake by folate receptors (FRα) and proton-coupled folate transporters (PCFT), indicating a potential for targeted cancer therapy.
Comparison with Similar Compounds
Key Observations:
Substituent Impact on Bioactivity: The target compound’s furan and pyrimidinone groups may enhance binding to biological targets compared to simpler xanthenes. For instance, indole-substituted xanthenes exhibit antimicrobial activity due to the indole’s planar aromaticity and hydrogen-bonding capacity . Similarly, the pyrimidinone moiety in the target compound could mimic nucleotide bases, enabling interactions with enzymes or nucleic acids. Dibenzo[a,j]xanthenes prioritize optoelectronic applications due to extended π-conjugation from fused aromatic rings, which improve charge transport .
Synthetic Strategies: The target compound’s synthesis likely parallels methods for pyranopyrimidinone-xanthene hybrids, where Knoevenagel condensations and cyclization reactions are employed . In contrast, dibenzo[a,j]xanthenes often require acid-catalyzed cyclocondensation of aldehydes and β-naphthol .
Physicochemical Properties :
- Xanthene-carboxamides generally exhibit moderate solubility in polar aprotic solvents due to the carboxamide group, whereas dibenzo-xanthenes are highly lipophilic, favoring organic solvents like tetralin .
Research Findings and Hypotheses
- Biological Potential: The pyrimidinone and pyrazole moieties suggest kinase or protease inhibition, as seen in FDA-approved drugs (e.g., imatinib’s pyrimidine scaffold). The furan group may confer metabolic stability, though its susceptibility to oxidation requires further study .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
